Evidence Item 1: Broader Target Inhibition Profile vs. Telaglenastat (CB-839)
Sirpiglenastat's active metabolite, DON, acts as a broad, covalent inhibitor, inactivating all 10 known glutamine-metabolizing enzymes [1]. In contrast, the comparator telaglenastat (CB-839) is a selective, noncompetitive inhibitor of only the GLS1 splice variants KGA (IC50 = 23 nM) and GAC (IC50 = 28 nM) [2].
| Evidence Dimension | Number of Enzymes Inhibited |
|---|---|
| Target Compound Data | 10 glutamine-metabolizing enzymes |
| Comparator Or Baseline | Telaglenastat (CB-839) inhibits 1 enzyme (GLS1) |
| Quantified Difference | 10-fold broader target profile |
| Conditions | Biochemical characterization; data compiled from mechanism-of-action studies and sponsor statements [REFS-1, REFS-2]. |
Why This Matters
A broader inhibition profile reduces the risk of metabolic escape via compensatory pathways, which is a known limitation of selective GLS1 inhibitors like telaglenastat [3].
- [1] Wild R, Estok T. Dracen Pharmaceuticals. Response in MedicalResearch.com Interview: Glutamine Antagonist Sirpiglenastat (DRP-104) Has Therapeutic Potential in Targeting Lung Cancer, SCCHN, and Prostate Cancer. May 20, 2022. Accessed via https://medicalresearch.com/. View Source
- [2] Telaglenastat (CB-839) Product Page. ActiveInhibitor.com. Accessed via https://activeinhibitor.com/yzj/44.html. Citing IC50 values for KGA (23 nM) and GAC (28 nM). View Source
- [3] Yokoyama Y, Wild R, Estok T. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems. Mol Cancer Ther. 2022;21(10):1561-1572. doi:10.1158/1535-7163.MCT-22-0282 View Source
